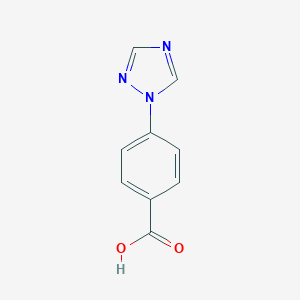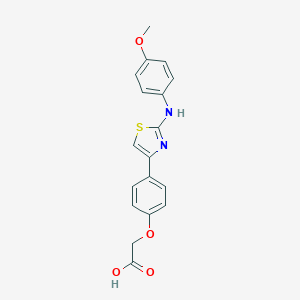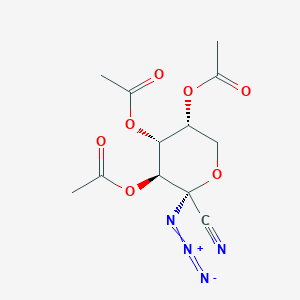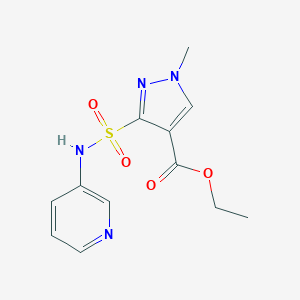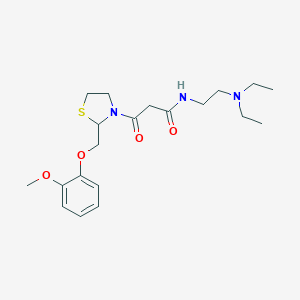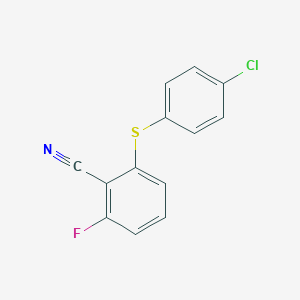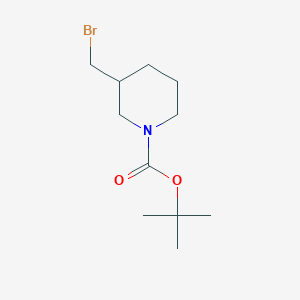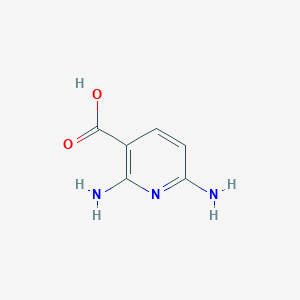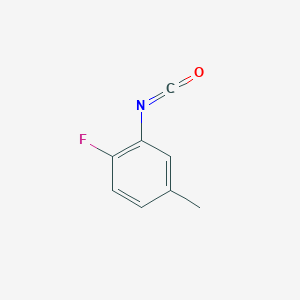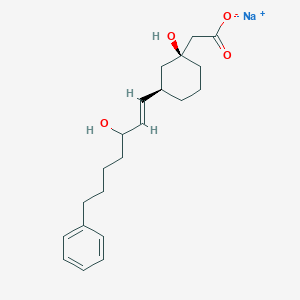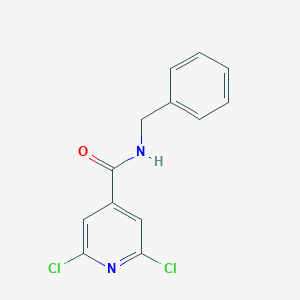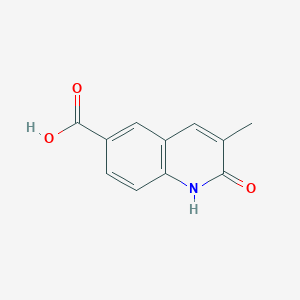
3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid, also known as MQCA, is a heterocyclic compound with potential biological applications. It is a derivative of quinoline and has been synthesized for its potential use as a pharmacological agent.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activation of NF-κB, a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in programmed cell death. Additionally, 3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. It has also been found to scavenge free radicals and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be synthesized in high yield. It has also been shown to have low toxicity in animal studies. However, there are also limitations to using 3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy and safety in cancer treatment. Additionally, 3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid has potential as an anti-inflammatory and antioxidant agent, and further research is needed to explore these properties. Finally, more research is needed to fully understand the mechanism of action of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid and its potential side effects.
Synthesemethoden
3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid can be synthesized by the reaction of 2-methylquinoline-3-carbaldehyde with ethyl acetoacetate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain 3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid in high yield. The synthesis of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid has been optimized to produce the compound in a more efficient and cost-effective manner.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid has been studied for its potential biological activities, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant activity by scavenging free radicals.
Eigenschaften
CAS-Nummer |
165592-44-9 |
|---|---|
Produktname |
3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid |
Molekularformel |
C11H9NO3 |
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
3-methyl-2-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-6-4-8-5-7(11(14)15)2-3-9(8)12-10(6)13/h2-5H,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
GTIGVZCZNYJSNM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CC(=C2)C(=O)O)NC1=O |
Kanonische SMILES |
CC1=CC2=C(C=CC(=C2)C(=O)O)NC1=O |
Synonyme |
6-Quinolinecarboxylicacid,1,2-dihydro-3-methyl-2-oxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



